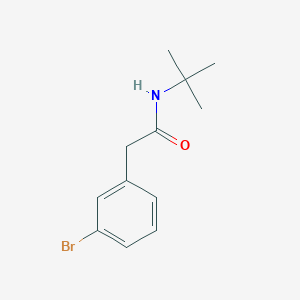
N-(5-Brom-2-(Trifluormethoxy)phenyl)acetamid
Übersicht
Beschreibung
N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide: is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acetamide moiety attached to a phenyl ring
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for creating complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals for various industrial applications.
Zukünftige Richtungen
The future research directions for “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide typically involves the acylation of 5-bromo-2-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out in an ethanol solvent at room temperature overnight. The general reaction scheme is as follows:
- Dissolve 5-bromo-2-(trifluoromethoxy)aniline in ethanol.
- Add acetic anhydride to the solution.
- Stir the mixture at room temperature overnight.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods: Industrial production of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of automated reactors, controlled temperature settings, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The acetamide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Yield substituted phenylacetamides.
Reduction Reactions: Produce amines or alcohols.
Oxidation Reactions: Form carboxylic acids or other oxidized products.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(2-(Trifluoromethoxy)phenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(5-Chloro-2-(trifluoromethoxy)phenyl)acetamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
N-(5-Bromo-2-(methoxy)phenyl)acetamide: Has a methoxy group instead of trifluoromethoxy, altering its lipophilicity and reactivity.
Uniqueness: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is unique due to the combination of bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom provides opportunities for halogen bonding and substitution reactions.
Eigenschaften
IUPAC Name |
N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZGGNYYLEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394062 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392726-69-1 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)




![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)








